molecular formula C11H14BrN3 B5214114 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide

9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide

Cat. No. B5214114
M. Wt: 268.15 g/mol
InChI Key: DAWBZYVKGGTQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This molecule has been studied for its ability to modulate various biological processes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide is not fully understood. However, studies have suggested that it may modulate various signaling pathways in cells, including the NF-κB and MAPK pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the proliferation of cancer cells, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide in lab experiments is its ability to modulate multiple biological processes. This makes it a versatile tool for investigating various pathways and processes in cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide. One area of interest is its potential as a therapeutic agent for autoimmune diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use. Additionally, its potential as a neuroprotective agent and its effects on the gut microbiome are areas of interest for future research.

Synthesis Methods

The synthesis of 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide typically involves the reaction of 2-phenyl-1,2-diaminoethane with ethyl bromoacetate, followed by cyclization using sodium hydride. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

Research on 9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its ability to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-ethyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.BrH/c1-2-13-9-5-3-4-6-10(9)14-8-7-12-11(13)14;/h3-6H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWBZYVKGGTQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5539510

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